Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate
Overview
Description
Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate, also known as BPH-715, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BPH-715 belongs to the class of hydrazones, which are compounds that have a hydrazone functional group (-NHN=) attached to a carbonyl group (C=O).
Scientific Research Applications
Pseudo-Michael Reaction and Spectroscopic Studies
The pseudo-Michael reaction of 2-hydrazinylidene-1-arylimidazolidines with diethyl ethoxymethylenemalonate (DEEM) was investigated, leading to the synthesis of diethyl{[2-(1-arylimidazolidin-2-ylidene)hydrazinyl]methylidene}propanedioates. This study contributes to understanding the reaction pathways and structural characterization of similar compounds through spectroscopic methods, including 1H NMR and MS, and highlights the importance of thermodynamics and HOMO–LUMO orbitals in the reaction process (Aletańska-Kozak et al., 2016).
Electrochemical Characterization and Complexation Behavior
Research focused on the electrochemical characterization of diethyl 2-[(E)-3-azulen-1-ylprop-2-enylidene]propanedioate, examining its redox processes and complexation behavior towards lanthanide metal ions. This work, employing cyclic voltammetry and UV-Vis spectroscopy, provides insights into the electrochemical properties and potential applications in materials science and coordination chemistry (Amarandei et al., 2014).
Radical Addition and Photolysis Studies
The study on the radical addition of diethyl (2-phenylseleno)propanedioate to olefins through photolysis contributes to understanding the mechanistic aspects of radical reactions and the potential synthesis of novel organic compounds. This research sheds light on the propagation of radical chain processes and phenyl selenide transfer, relevant for synthetic chemistry applications (Byers & Lane, 1990).
Crystallography and Molecular Structure
Crystallographic studies on related compounds, such as diethyl[(4chlorophenyl)(dibenzylamino)methyl]propanedioate, offer valuable information on molecular conformation, coordination potential, and intermolecular interactions. These findings are crucial for the development of new materials and the understanding of structure-activity relationships in pharmaceutical research (Meskini et al., 2010).
Safety and Kinetic Aspects of Chemical Reactions
Investigations into the thermal and kinetic safety aspects of reactions involving similar esters provide essential data for the safe scaling of chemical processes. Such studies are vital for chemical engineering, ensuring the safe development and optimization of industrial processes (Veedhi et al., 2016).
Safety And Hazards
properties
IUPAC Name |
diethyl 2-[(3-bromophenyl)hydrazinylidene]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4/c1-3-19-12(17)11(13(18)20-4-2)16-15-10-7-5-6-9(14)8-10/h5-8,15H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYLXXCNRLJAOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)Br)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296736 | |
Record name | diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate | |
CAS RN |
93139-82-3 | |
Record name | NSC111246 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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